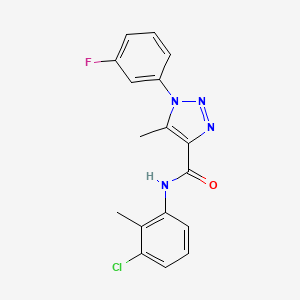

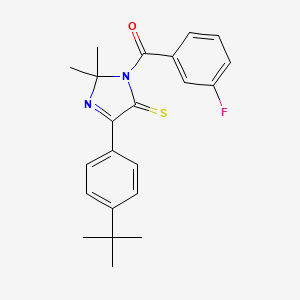

![molecular formula C14H18N4O B2946694 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one CAS No. 2034283-38-8](/img/structure/B2946694.png)

1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are important heterocyclic compounds that have been recognized for their wide range of applications in medicinal chemistry . They have been used in the design and synthesis of various derivatives with significant biological activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves several steps. A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized . The structures of these compounds have been confirmed by 1H and 13C NMR and mass spectral analysis . Other methods of synthesis involve the use of microwave-assisted metal-free amino benzannulation and the reaction of 2-aminopyridine with phenylacetophenones .

Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives have been confirmed by 1H and 13C NMR, and mass spectra . The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives include the reaction of 2-aminopyridine with phenylacetophenones . Other reactions involve the formation of carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde .

Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

科学的研究の応用

Anticancer Activity

One study outlines the synthesis of piperazine-2,6-dione derivatives, which were evaluated for their anticancer activity. Compounds exhibited significant activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers, demonstrating the potential utility of such compounds in cancer research and therapy (Kumar et al., 2013).

Antimicrobial and Antimalarial Activity

Another study synthesized sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were screened for antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity, indicating their potential in developing new antimicrobial and antimalarial agents (Bhatt et al., 2016).

Antimycobacterial Activity

Research into imidazo[1,2-a]pyridine-3-carboxamide derivatives revealed compounds with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This study highlights the role of these compounds in combating tuberculosis, especially with certain structural modifications enhancing their efficacy (Lv et al., 2017).

Anti-inflammatory Activity

A study on the synthesis and anti-inflammatory activity of certain piperazine derivatives demonstrated their effectiveness in in-vitro and in-vivo models. This suggests their potential application in developing new anti-inflammatory drugs (Ahmed et al., 2017).

Antiviral Activity

Nitroimidazole derivatives, including those with piperazinyl groups, were evaluated for their anti-HIV activity. These studies contribute to the search for new non-nucleoside reverse transcriptase inhibitors, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in antiviral research (Al-Masoudi et al., 2007).

作用機序

Target of Action

Compounds with similar structures, such as imidazo[1,2-b]pyridazine derivatives, have shown significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 . These compounds have also demonstrated mTOR inhibitory activity .

Mode of Action

It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through direct functionalization . This suggests that the compound could potentially interact with a variety of biochemical pathways.

Result of Action

Compounds with similar structures have shown significant anti-proliferative activity against certain cancer cell lines . This suggests that 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one could potentially have similar effects.

将来の方向性

Imidazo[1,2-a]pyridine derivatives have shown significant potential in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on designing and synthesizing new derivatives with improved biological activities. The development of PI3Kα inhibitors is one of the research hotspots in molecular targeted therapy in the treatment of cancer .

生化学分析

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines . The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, would need to be investigated further.

Molecular Mechanism

Some imidazo[1,2-a]pyridine derivatives have been synthesized as covalent inhibitors, indicating potential binding interactions with biomolecules

特性

IUPAC Name |

1-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-12(19)17-8-6-16(7-9-17)10-13-11-18-5-3-2-4-14(18)15-13/h2-5,11H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAXZHNPVCOMMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2946612.png)

![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)

![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)

![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)

![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)

![3-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2946627.png)

![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2946631.png)

![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)